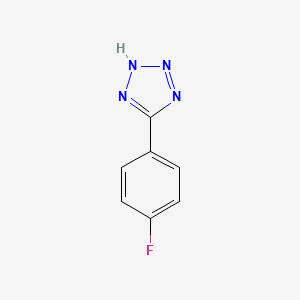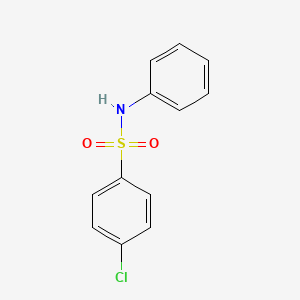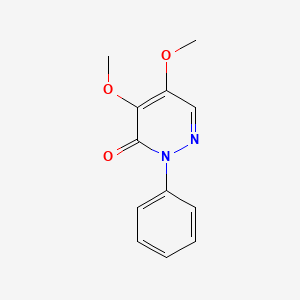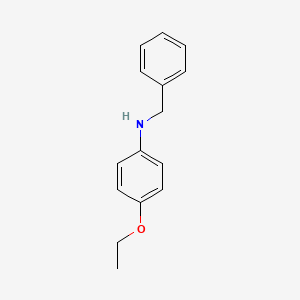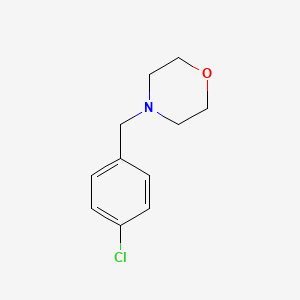
4-(4-Chlorobenzyl)morpholine
Vue d'ensemble
Description
The compound 4-(4-Chlorobenzyl)morpholine is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. This compound is not directly mentioned in the provided papers, but its derivatives and related compounds have been synthesized and studied for various biological activities, including antimicrobial, antifungal, and antitumor properties. The morpholine ring is a versatile moiety that can be functionalized to yield compounds with significant biological activities .
Synthesis Analysis
The synthesis of morpholine derivatives typically involves reactions with various reagents under controlled conditions. For instance, Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and characterized by IR, 1H-NMR, 13C-NMR, Mass spectral, and elemental analysis . Another derivative was synthesized by reacting malononitrile with 4-chlorobenzaldehyde and morpholine under microwave irradiation . Similarly, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was synthesized through a two-step process . These methods demonstrate the chemical versatility of morpholine and its derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a bromo-dichloro morpholine derivative was determined, showing that the morpholine ring adopts a chair conformation . Another study revealed the chair conformation of the morpholine ring in a chlorophenyl morpholine derivative . The dihedral angles between the different rings in these molecules have been measured, providing insights into their three-dimensional arrangements .
Chemical Reactions Analysis
Morpholine derivatives undergo various chemical reactions, which are essential for their biological activities. The Schiff bases of 4-(4-aminophenyl)-morpholine were screened for antibacterial and antifungal activities, showing that the introduction of certain substituents can enhance these properties . The reactivity of these compounds is also influenced by their molecular structure, as seen in the synthesis of a morpholine derivative with a distinct inhibitory capacity against cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are characterized using spectroscopic techniques such as IR, NMR, and Mass spectrometry. These properties are influenced by the substituents on the morpholine ring. For instance, the introduction of a sulfamoyl group in 4-(2-aminoethyl)morpholine derivatives showed good antibacterial activity against gram-negative bacteria . The solubility, melting points, and other physical properties are determined by the functional groups attached to the morpholine core.
Applications De Recherche Scientifique
Dopamine Receptor Antagonism
One notable application of 4-(4-Chlorobenzyl)morpholine is its role in the discovery and characterization of ML398, a potent and selective antagonist of the dopamine 4 (D4) receptor. It has been shown to reverse cocaine-induced hyperlocomotion in in vivo studies, indicating its potential use in neurological research and possibly in the treatment of certain neuropsychiatric disorders (Berry et al., 2014).
Synthesis of Dopamine D4 Receptor Ligands
Another application is in the synthesis of new series of 2,4-disubstituted morpholines and 1,4-oxazepanes with selectivity for the dopamine D4 receptor. These compounds have been evaluated for their potential as antipsychotics without extrapyramidal side effects, which is significant in the context of schizophrenia treatment (Audouze et al., 2004).
Antibacterial Activity
4-(4-Chlorobenzyl)morpholine derivatives have shown promising results in the field of antibacterial research. A study on 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine demonstrated good inhibitory action against various gram-negative bacteria, suggesting its potential as a novel antibacterial agent (Aziz‐ur‐Rehman et al., 2016).
Molluscicidal Agent
The compound has also been synthesized and evaluated as a molluscicidal agent. The study focused on the synthesis of a 5-chlorosalicylic acid derivative incorporating morpholine moiety, demonstrating its effectiveness in mollusc control (Duan et al., 2014).
Pharmaceutical Synthesis
In the pharmaceutical industry, 4-(4-Chlorobenzyl)morpholine has been utilized in the synthesis of various compounds. For instance, it played a role in the efficient synthesis of N-(4-chlorobenzyl)-2-(2-hydroxyethyl)-8-(morpholin-4-ylmethyl)-6-oxo-6H-pyrrol[3.2.1-ij]quinoline-5-carboxamide, a compound potentially relevant for various medical applications (Dorow et al., 2006).
Antifungal Activity
The antifungal potential of 4-(4-Chlorobenzyl)morpholine derivativeshas also been explored. A series of benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety displayed higher antifungal activity compared to carbendazim against certain fungi, indicating its potential as an effective antifungal agent (Qu et al., 2015).
Synthesis of Morpholine Derivatives
4-(4-Chlorobenzyl)morpholine is instrumental in the synthesis of various morpholine derivatives. A study demonstrated the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine and its further conversion into diverse morpholine derivatives, showcasing its utility in organic synthesis (D’hooghe et al., 2006).
Synthesis of Antidepressants
The compound has been used in the synthesis of antidepressants like befol. The synthesis involved a sequence of reactions starting with 4-chlorobenzylmorpholine, leading to the production of an antidepressant that belongs to the class of type A reversible MAO inhibitors (Donskaya et al., 2004).
Crystal Structure Analysis
4-(4-Chlorobenzyl)morpholine has been analyzed for its crystal structure in various studies, providing insights into its molecular arrangement and potential for further applications in crystallography and materials science (Kang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKDDYGWEOMOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290558 | |
| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)morpholine | |
CAS RN |
6425-43-0 | |
| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-chlorophenyl)methyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



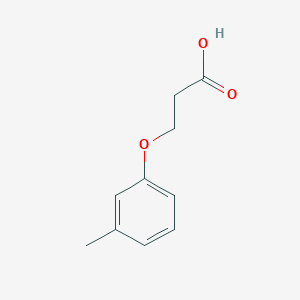
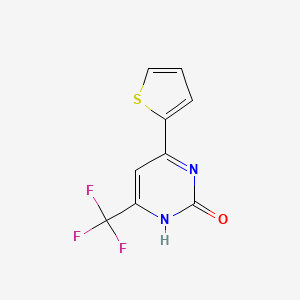
![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)


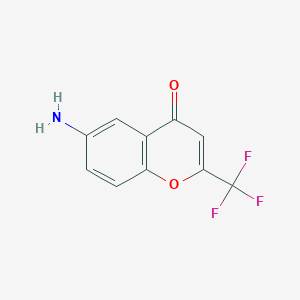
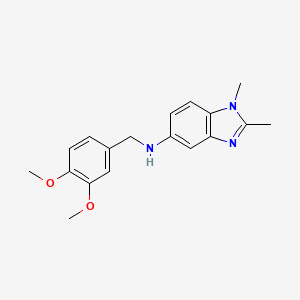
![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
